Arachidic acid

Catalog No.
S591196
CAS No.
506-30-9
M.F
C20H40O2
M. Wt
312.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arachidic acid

CAS Number

506-30-9

Product Name

Arachidic acid

IUPAC Name

icosanoic acid

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)

InChI Key

VKOBVWXKNCXXDE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O

Synonyms

arachidic acid, arachidic acid, ammonium salt, arachidic acid, barium salt, arachidic acid, calcium salt, arachidic acid, magnesium salt, arachidic acid, potassium salt, arachidic acid, sodium salt, zinc arachidate

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O

Membrane Structure and Function:

  • Cell membrane component: Arachidic acid is a crucial constituent of cell membranes, particularly in neural, skeletal muscle, and immune system cells []. It contributes to membrane fluidity and flexibility, essential for various cellular functions [].

Eicosanoid Precursor:

  • Source for signaling molecules: Arachidonic acid serves as a precursor for eicosanoids, a diverse group of signaling molecules involved in inflammation, blood clotting, and other physiological processes []. Research explores how arachidonic acid metabolism influences these processes and potentially contributes to disease development [].

Potential Biomarker for Cardiovascular Health:

  • Investigating heart health: Studies suggest that higher circulating levels of arachidic acid, along with other very-long-chain saturated fatty acids (VLCSFAs), might be associated with a lower risk of heart failure, arrhythmias, coronary heart disease, and sudden cardiac arrest []. Further research is needed to confirm this association and understand the underlying mechanisms.

Wound Healing:

  • Promoting cell migration: Studies indicate that arachidonic acid can stimulate the migration of mesenchymal stem cells, potentially promoting wound healing []. This research investigates the potential therapeutic applications of arachidonic acid in wound healing interventions.

Other Research Areas:

  • Neural function: Research explores the role of arachidonic acid in regulating potassium channels, potentially influencing neuronal excitability in the brain [].
  • Anti-inflammatory and anti-clotting properties: While arachidonic acid can contribute to inflammation through eicosanoid production, research also explores its potential anti-inflammatory and anti-clotting effects through specific pathways [].

Arachidic acid, also known as icosanoic acid, is a saturated fatty acid characterized by a 20-carbon chain (C20H40O2). It is a minor component found in various natural sources, including peanut oil (1.1–1.7%), corn oil (3%), and cupuaçu butter (7%) . The name "arachidic" derives from the Latin term arachis, meaning peanut, reflecting its discovery in peanut oil. This fatty acid exists primarily in the form of salts and esters known as arachidates .

  • Skin Barrier Function: Some studies suggest arachidic acid might contribute to maintaining the skin barrier function by being a component of skin surface lipids.

  • Hydrogenation: Arachidic acid can be synthesized through the hydrogenation of arachidonic acid, converting unsaturated bonds into saturated ones .
  • Reduction: When reduced, arachidic acid yields arachidyl alcohol, which is significant for various industrial applications .
  • Oxidation: Arachidic acid can react with ozone and alkaline permanganate, leading to degradation products that provide insights into its structure and reactivity .

Arachidic acid plays a role in biological systems, particularly as a component of cell membranes. It contributes to the structural integrity and fluidity of membranes due to its long carbon chain. While its direct biological activities are less studied compared to polyunsaturated fatty acids like arachidonic acid, it is involved in metabolic pathways and may influence inflammatory responses when converted to other compounds .

The synthesis of arachidic acid can be achieved through several methods:

  • Hydrogenation of Arachidonic Acid: This is the most common method, where unsaturated bonds in arachidonic acid are saturated to yield arachidic acid .
  • Extraction from Natural Sources: Arachidic acid can also be isolated from sources such as peanut oil or cupuaçu butter through solvent extraction and purification techniques .

Arachidic acid has various industrial applications:

  • Detergents: It is utilized in the formulation of detergents due to its surfactant properties.
  • Lubricants: Its chemical structure makes it suitable for use in lubricants.
  • Photographic Materials: Arachidic acid is used in the production of certain photographic materials .

Research indicates that arachidic acid can influence biological processes by participating in metabolic pathways. For instance, it has been shown to inhibit rabbit neutrophil aggregation induced by specific stimuli, suggesting potential anti-inflammatory properties . Further studies are required to fully elucidate its interactions and effects within biological systems.

Arachidic acid shares similarities with several other fatty acids, particularly those within the long-chain saturated fatty acids category. Below is a comparison highlighting its uniqueness:

Compound NameCarbon Chain LengthSaturation LevelUnique Features
Arachidic Acid20SaturatedMinor component in oils; used in detergents
Stearic Acid18SaturatedCommonly found in animal fats; higher melting point
Palmitic Acid16SaturatedWidely distributed in animal fats and palm oil
Oleic Acid18MonounsaturatedMajor component of olive oil; beneficial for health
Arachidonic Acid20PolyunsaturatedPrecursor to eicosanoids; involved in inflammation

Arachidic acid's unique feature lies in its specific carbon chain length and saturation level, distinguishing it from both shorter saturated fatty acids and longer polyunsaturated fatty acids like arachidonic acid. This specificity influences its physical properties and applications significantly.

Physical Description

Liquid; Other Solid
Solid; [Merck Index] White crystalline flakes; [Alfa Aesar MSDS]
Solid

XLogP3

8.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

312.302830514 g/mol

Monoisotopic Mass

312.302830514 g/mol

Boiling Point

328.00 °C. @ 760.00 mm Hg

Heavy Atom Count

22

LogP

9.29 (LogP)
9.29

Appearance

Unit:500 mgPurity:99%Physical solid

Melting Point

75.4 °C

UNII

PQB8MJD4RB

Related CAS

13257-34-6 (hydrochloride salt)
18080-76-7 (potassium salt)
22302-43-8 (calcium salt)
2636-14-8 (barium salt)
57593-01-8 (magnesium salt)
94266-33-8 (ammonium salt)
13257-34-6 (sodium salt/solvate)
22302-43-8 (calcium arachinate salt/solvate)

GHS Hazard Statements

Aggregated GHS information provided by 129 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 29 of 129 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 100 of 129 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Arachidic Acid is a saturated long-chain fatty acid with a 20-carbon backbone. Arachidic acid is found naturally as a minor component of peanut oil.

Vapor Pressure

1.81e-09 mmHg

Pictograms

Irritant

Irritant

Other CAS

506-30-9

Wikipedia

Arachidic_acid
Praziquantel

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Emulsifying

General Manufacturing Information

Miscellaneous Manufacturing
Paper Manufacturing
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Mining (except Oil and Gas) and support activities
Plastics Product Manufacturing
Eicosanoic acid: ACTIVE

Dates

Modify: 2023-08-15

Anti-Inflammatory and Analgesic Effect of Arachic Acid Ethyl Ester Isolated from Propolis

Sélestin Dongmo Sokeng, Emmanuel Talla, Paul Sakava, Michel Archange Fokam Tagne, Celine Henoumont, Laurent Sophie, Joseph Tanyi Mbafor, Fernand-Nestor Tchuenguem Fohouo
PMID: 32462026   DOI: 10.1155/2020/8797284

Abstract

Inflammatory diseases are a real public health problem worldwide. Many synthetic drugs used in the treatment of inflammatory diseases such as steroidal anti-inflammatory drugs, nonsteroidal anti-inflammatory drugs (NSAIDs) and immunosuppressive drugs have harmful side effects. However, there are natural products like propolis, which is traditionally used in the treatment of pain. The objective of this work was to evaluate the anti-inflammatory and analgesic activities of the ethyl ester of arachic acid, a compound isolated from Cameroonian propolis. The ethyl ester of arachic acid was isolated by chromatography of the ethanolic extract of propolis harvested at Tala-Mokolo (Far North Region of Cameroon) and identified by nuclear magnetic resonance (NMR) spectra and the
H-
H correlated spectroscopy. The anti-inflammatory and analgesic properties of oral administration of arachic acid ethyl ester (12.5, 25.0, and 50.0 mg/kg bw) were evaluated using carrageenan-induced paw edema, xylene-induced ear edema, cotton pellets-induced granuloma formation, and hot plate test in rat. Arachic acid ethyl ester produced maximum inhibition at 50.0 mg/kg for carrageenan-induced paw edema (62.5%), xylene-induced ear edema (54.5%), cotton pellet-induced granuloma (47.4%), and increased mean latency for hot plate test in rats. These results show clearly that the arachic acid ethyl ester has acute and chronic anti-inflammatory properties as well as central analgesic properties. This justifies the use of propolis in the treatment of pain in traditional medicine.


Effect of Blanching Pomegranate Seeds on Physicochemical Attributes, Bioactive Compounds and Antioxidant Activity of Extracted Oil

Tafadzwa Kaseke, Umezuruike Linus Opara, Olaniyi Amos Fawole
PMID: 32486338   DOI: 10.3390/molecules25112554

Abstract

This study investigated the effect of blanching pomegranate seeds (PS) on oil yield, refractive index (RI), yellowness index (YI), conjugated dienes (K232), conjugated trienes (K270), total carotenoid content (TCC), total phenolic compounds (TPC) and DPPH radical scavenging of the extracted oil. Furthermore, phytosterol and fatty acid compositions of the oil extracted under optimum blanching conditions were compared with those from the oil extracted from unblanched PS. Three different blanching temperature levels (80, 90, and 100 °C) were studied at a constant blanching time of 3 min. The blanching time was then increased to 5 min at the established optimum blanching temperature (90 °C). Blanching PS increased oil yield, K232, K270, stigmasterol, punicic acid, TPC and DPPH radical scavenging, whereas YI, β-sitosterol, palmitic acid and linoleic acid were decreased. The RI, TCC, brassicasterol, stearic acid, oleic acid and arachidic acid of the extracted oil were not significantly (
> 0.05) affected by blanching. Blanching PS at 90 °C for 3 to 5 min was associated with oil yield, TPC and DPPH. Blanching PS at 90 °C for 3 to 5 min will not only increase oil yield but could also improve functional properties such as antioxidant activity, which are desirable in the cosmetic, pharmaceutical, nutraceutical and food industries.


Five serum fatty acids are associated with subclinical hypothyroidism in a Chinese pregnant population

Ting Zhang, Yinyin Xia, Ting-Li Han, Hua Zhang, Philip N Baker
PMID: 32317737   DOI: 10.1038/s41598-020-63513-7

Abstract

Subclinical hypothyroidism (SCH) is a common endocrine disorder affecting women of reproductive age. Although SCH and abnormal fatty acid composition are often associated with adverse pregnancy outcomes and metabolic syndrome later in maternal and fetal life, the longitudinal relationship between SCH and serum fatty acids during pregnancy has rarely been studied. Therefore, the aim of this study was to investigate the association between SCH and maternal serum fatty acids throughout gestation. A total of 240 women enrolled in the Complex Lipids in Mothers and Babies (CLIMB) study in Chongqing, China were included in our study. Clinical information and maternal serum samples were collected at three time points during pregnancy: 11-14
, 22-28
, and 32-34
weeks of gestation. Twenty serum fatty acids were quantified using gas chromatography-mass spectrometry (GC-MS) analysis. A majority of the 20 serum fatty acids increased as gestation progressed in women with a normal pregnancy and women experiencing SCH. Levels of arachidic acid, docosahexaenoic acid, and eicosenoic acid were significantly higher in the serum of women with SCH when compared to women with a normal pregnancy, in the second trimester. On the other hand, the levels of eicosadienoic acid and octadecanoic acid were significantly higher in SCH in the third trimester. Our findings demonstrate that serum fatty acid composition during the second and third trimesters was significantly associated with SCH in pregnant Chinese women.


Plasma phospholipid very-long-chain SFAs in midlife and 20-year cognitive change in the Atherosclerosis Risk in Communities (ARIC): a cohort study

Danni Li, Jeffrey R Misialek, Ma Jing, Michael Y Tsai, John H Eckfeldt, Lyn M Steffen, David Knopman, Lisa Wruck, Rebecca Gottesman, Tom H Mosley, A Richey Sharrett, Alvaro Alonso
PMID: 32320012   DOI: 10.1093/ajcn/nqaa048

Abstract

Very-long-chain SFAs (VLSFAs) have recently gained considerable attention as having beneficial effects on health and aging.
The objective of this study was to assess the associations of plasma phospholipid VLSFAs [arachidic acid (20:0), behenic acid (22:0), tricosanoic acid (23:0), and lignoceric acid (24:0)] with 20-y cognitive decline in the Atherosclerosis Risk in Communities (ARIC) participants. Furthermore, this study compared the associations of plasma phospholipid VLSFAs with 5 common groups of fatty acids [i.e., total SFAs, total MUFAs, total ω-3 (n-3) PUFAs, total marine-derived ω-3 PUFAs, total ω-6 PUFAs].
This study used a cohort study design of 3229 ARIC participants enrolled at the Minnesota field center. Fatty acids were measured at visit 1 (1987-1989); and cognition was assessed at visits 2 (1990-1992), 4 (1996-1998), and 5 (2011-2013) using 3 tests: the Delayed Word Recall Test (DWRT), the Digit-Symbol Substitution Test (DSST), and the Word Fluency Test (WFT).
Higher proportions of plasma phospholipid total VLSFAs and each individual VLSFA were associated with less decline in WFT, a test of verbal fluency. For example, 1 SD higher in total VLSFAs at baseline was associated with 0.057 SD (95% CI: 0.018, 0.096, P = 0.004) less cognitive decline over 20 y as measured by WFT score. None of the 5 common fatty acid groups were associated with change in WFT, but a higher proportion of plasma phospholipid total MUFAs was associated with greater decline in DWRT; higher total ω-6 PUFAs with less decline in DWRT; and higher total ω-3 and total marine-derived ω-3 PUFAs with less decline in DSST.
This study suggests that higher proportions of plasma phospholipid VLSFAs in midlife may be associated with less 20-y cognitive decline.


Emodin in

Eun Hye Lee, Su Youn Baek, Ji Young Park, Young Woo Kim
PMID: 32306810   DOI: 10.1080/13880209.2020.1750658

Abstract

Emodin is a compound in
Linne (Polygonaceae) that has been reported to exert anti-inflammatory, antibacterial, and antiallergic effects.
Oxidative stress is a causative agent of liver inflammation that may lead to fibrosis and hepato-carcinoma. In this study, we investigated the antioxidant effects of emodin and its mechanism.
We used the hepatocyte stimulated by arachidonic acid (AA) + iron cotreatment and the C57B/6 mice orally injected with acetaminophen (APAP, 500 mg/kg, 6 h), as assessed by immunoblot and next generation sequencing (NGS). Emodin was pre-treated in hepatocyte (3 ∼ 30 μM) for 1 h before AA + iron, and in mice (10 and 30 m/kg, P.O.) for 3 days before APAP.
, emodin treatment inhibited the cell death induced by AA + iron maximally at a dose of 10 μM (EC
> 3 μM). In addition, emodin attenuated the decrease of anti-apoptotic proteins, and restored mitochondria membrane potential as mediated by the liver kinase B1 (LKB1)-AMP-activated protein kinase (AMPK) pathway. LKB1 mediated AMPK activation was verified using the LKB1 deficient cell line, HeLa. Emodin (10 μM; after 10 min) also induced the phosphorylation of Yes-associated protein 1 (YAP1), the main downstream target of the Hippo signalling pathway that mediated oxidative stress or the ROS-initiated signalling pathway.
the oral treatment of emodin (10 and 30 m/kg, 3 days) decreased APAP-induced hepatic damage, as indicated by decreases in antioxidant genes as well as tissue damage.
Our results show that emodin inhibits oxidative liver injury via the AMPK/YAP mediated pathway.


Plasma Ceramides and Sphingomyelins in Relation to Heart Failure Risk

Rozenn N Lemaitre, Paul N Jensen, Andrew Hoofnagle, Barbara McKnight, Amanda M Fretts, Irena B King, David S Siscovick, Bruce M Psaty, Susan R Heckbert, Dariush Mozaffarian, Nona Sotoodehnia
PMID: 31296099   DOI: 10.1161/CIRCHEARTFAILURE.118.005708

Abstract

Ceramides exhibit multiple biological activities that may influence the pathophysiology of heart failure. These activities may be influenced by the saturated fatty acid carried by the ceramide (Cer). However, the associations of different circulating Cer species, and their sphingomyelin (SM) precursors, with heart failure have received limited attention.
We studied the associations of plasma Cer and SM species with incident heart failure in the Cardiovascular Health Study. We examined 8 species: Cer and SM with palmitic acid (Cer-16 and SM-16), species with arachidic acid (Cer-20 and SM-20), species with behenic acid (Cer-22 and SM-22), and species with lignoceric acid (Cer-24 and SM-24). During a median follow-up of 9.4 years, we identified 1179 cases of incident heart failure among 4249 study participants. In Cox regression analyses adjusted for risk factors, higher levels of Cer-16 and SM-16 were associated with higher risk of incident heart failure (hazard ratio for one SD increase:1.25 [95% CI, 1.16-1.36] and 1.28 [1.18-1.40], respectively). In contrast, higher levels of Cer-22 were associated with lower risk of heart failure in multivariable analyses further adjusted for Cer-16 (hazard ratio, 0.85 [0.78-0.92]); and higher levels of SM-20, SM-22 and SM-24 were associated with lower risk of heart failure in analyses further adjusted for SM-16 (hazard ratios, 0.83 [0.77-0.90], 0.81 [0.75-0.88], and 0.83 [0.77-0.90], respectively). No statistically significant interactions with age, sex, black race, body mass index, or baseline coronary heart disease were detected. Similar associations were observed for heart failure with preserved (n=529) or reduced (n=348) ejection fraction.
This study shows associations of higher plasma levels of Cer-16 and SM-16 with increased risk of heart failure and higher levels of Cer-22, SM-20, SM-22, and SM-24 with decreased risk of heart failure.
URL: https://www.clinicaltrials.gov . Unique identifier:
.


Fatty acid desaturase 2 is up-regulated by the treatment with statin through geranylgeranyl pyrophosphate-dependent Rho kinase pathway in HepG2 cells

Shou Tanaka, Noriko Ishihara, Sawako Suzuki, Yasuhiro Watanabe, Daiji Nagayama, Takashi Yamaguchi, Masahiro Ohira, Atsuhito Saiki, Tomoaki Tanaka, Ichiro Tatsuno
PMID: 31292513   DOI: 10.1038/s41598-019-46461-9

Abstract

Statins have been reported to increase the plasma concentration of arachidonic acid (AA), an omega-6 long chain polyunsaturated fatty acid (LCPUFA) in several clinical studies indicating that statins affect the endogenous synthesis of LCUFAs. In the present study, we investigated the roles of the intrinsic mevalonate cascade and Rho-dependent pathway in LCPUFA synthesis, especially focusing on fatty acid desaturases (Fads) 2, using the human hepatocellular carcinoma cell line HepG2. Cell number and the activity of caspase-3 and 7 (caspase-3/7) was measured using a commercial kit. Gene expression was analyzed by quantitative real-time PCR. Protein expression was detected by Western blot analysis. Atorvastatin decreased cell viability and increased caspase-3/7 activity in a dose-dependent manner. At lower concentrations, atorvastatin stimulated both mRNA and protein expression of Fads2, and increased mRNA expression of FADS1 and ELVOL5. Both mevalonate and geranylgeranyl-pyrophosphate (GGPP), but not cholesterol, fully reversed atorvastatin-induced upregulation of Fads2, and mevalonate-effected reversal was inhibited by treatment with the Rho-associated protein kinase inhibitor Y-27632. These data clearly demonstrated that in human HepG2 cells, statins affect the endogenous synthesis of LCPUFAs by regulation of not only Fads2, but also Fads1 and Elovl5, through the GGPP-dependent Rho kinase pathway.


Circulating Very Long-Chain Saturated Fatty Acids and Heart Failure: The Cardiovascular Health Study

Rozenn N Lemaitre, Barbara McKnight, Nona Sotoodehnia, Amanda M Fretts, Waqas T Qureshi, Xiaoling Song, Irena B King, Colleen M Sitlani, David S Siscovick, Bruce M Psaty, Dariush Mozaffarian
PMID: 30608197   DOI: 10.1161/JAHA.118.010019

Abstract

Background Circulating very-long-chain saturated fatty acids ( VLSFAs ) are integrated biomarkers of diet and metabolism that may point to new risk pathways and potential targets for heart failure ( HF ) prevention. The associations of VLSFA to HF in humans are not known. Methods and Results Using a cohort study design, we studied the associations of serially measured plasma phospholipid VLSFA with incident HF in the Cardiovascular Health Study. We investigated the associations of time-varying levels of the 3 major circulating VLSFAs , lignoceric acid (24:0), behenic acid (22:0), and arachidic acid (20:0), with the risk of incident HF using Cox regression. During 45030 person-years among 4249 participants, we identified 1304 cases of incident HF , including 489 with preserved and 310 with reduced ejection fraction. Adjusting for major HF risk factors and other circulating fatty acids, higher levels of each VLSFAs were associated with lower risk of incident HF ( P trend≤0.0007 each). The hazard ratio comparing the highest quintile to the lowest quintile was 0.67 (95% confidence interval, 0.55-0.81) for 24:0, 0.72 (95% confidence interval, 0.60-0.87) for 22:0 and 0.72 (95% confidence interval, 0.59-0.88) for 20:0. The associations were similar in subgroups defined by sex, age, body mass index, coronary heart disease, and diabetes mellitus. Among those with ejection fraction data, the associations appeared similar for those with preserved and with reduced ejection fraction. Conclusions Higher levels of circulating VLSFAs are associated with lower risk of incident HF in older adults. These novel associations should prompt further research on the role of VLSFA in HF , including relevant new risk pathways. Clinical Trial Registration URL : https://www.clinicaltrials.gov . Unique identifier:
.


Circulating Saturated Fatty Acids and Incident Type 2 Diabetes: A Systematic Review and Meta-Analysis

Lihua Huang, Jie-Sheng Lin, Izzuddin M Aris, Guiyou Yang, Wei-Qing Chen, Ling-Jun Li
PMID: 31052447   DOI: 10.3390/nu11050998

Abstract

The effect of saturated fatty acids (SFAs) on incident type 2 diabetes (T2D) is controversial and few have systematically appraised the evidence. We conducted a comprehensive search of prospective studies examining these relationships that were published in PubMed, Web of Science, or EMBASE from 21 February 1989 to 21 February 2019. A total of 19 studies were included for systematic review and 10 for meta-analysis. We estimated the summarized relative risk (RR) and 95% confidence interval (95% CI) using a random (if I
> 50%) or a fixed effects model (if I
≤ 50%). Although the included studies reported inconclusive results, the majority supported a protective effect of odd-chain and an adverse impact of even-chain SFAs. Meta-analysis showed that the per standard deviation (SD) increase in odd-chain SFAs was associated with a reduced risk of incident T2D (C15:0: 0.86, 0.76-0.98; C17:0: 0.76, 0.59-0.97), while a per SD increase in one even-chain SFA was associated with an increased risk of incident T2D (C14:0: 1.13, 1.09-1.18). No associations were found between other SFAs and incident T2D. In conclusion, our findings suggest an overall protective effect of odd-chain SFAs and the inconclusive impact of even- and very-long-chain SFAs on incident T2D.


Associations of circulating very-long-chain saturated fatty acids and incident type 2 diabetes: a pooled analysis of prospective cohort studies

Amanda M Fretts, Fumiaki Imamura, Matti Marklund, Renata Micha, Jason H Y Wu, Rachel A Murphy, Kuo-Liong Chien, Barbara McKnight, Nathan Tintle, Nita G Forouhi, Waqas T Qureshi, Jyrki K Virtanen, Kerry Wong, Alexis C Wood, Maria Lankinen, Kalina Rajaobelina, Tamara B Harris, Luc Djoussé, Bill Harris, Nick J Wareham, Lyn M Steffen, Markku Laakso, Jenna Veenstra, Cécilia Samieri, Ingeborg A Brouwer, Chaoyu Ian Yu, Albert Koulman, Brian T Steffen, Catherine Helmer, Nona Sotoodehnia, David Siscovick, Vilmundur Gudnason, InterAct Consortium, Lynne Wagenknecht, Sari Voutilainen, Michael Y Tsai, Matti Uusitupa, Anya Kalsbeek, Claudine Berr, Dariush Mozaffarian, Rozenn N Lemaitre
PMID: 30982858   DOI: 10.1093/ajcn/nqz005

Abstract

Saturated fatty acids (SFAs) of different chain lengths have unique metabolic and biological effects, and a small number of recent studies suggest that higher circulating concentrations of the very-long-chain SFAs (VLSFAs) arachidic acid (20:0), behenic acid (22:0), and lignoceric acid (24:0) are associated with a lower risk of diabetes. Confirmation of these findings in a large and diverse population is needed.
We investigated the associations of circulating VLSFAs 20:0, 22:0, and 24:0 with incident type 2 diabetes in prospective studies.
Twelve studies that are part of the Fatty Acids and Outcomes Research Consortium participated in the analysis. Using Cox or logistic regression within studies and an inverse-variance-weighted meta-analysis across studies, we examined the associations of VLSFAs 20:0, 22:0, and 24:0 with incident diabetes among 51,431 participants.
There were 14,276 cases of incident diabetes across participating studies. Higher circulating concentrations of 20:0, 22:0, and 24:0 were each associated with a lower risk of incident diabetes. Pooling across cohorts, the RR (95% CI) for incident diabetes comparing the 90th percentile to the 10th percentile was 0.78 (0.70, 0.87) for 20:0, 0.84 (0.77, 0.91) for 22:0, and 0.75 (0.69, 0.83) for 24:0 after adjustment for demographic, lifestyle, adiposity, and other health factors. Results were fully attenuated in exploratory models that adjusted for circulating 16:0 and triglycerides.
Results from this pooled analysis indicate that higher concentrations of circulating VLSFAs 20:0, 22:0, and 24:0 are each associated with a lower risk of diabetes.


Explore Compound Types